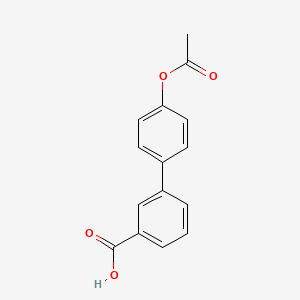

3-(4-Acetyloxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Acetyloxyphenyl)benzoic acid often involves multi-step organic reactions, including functional group transformations and coupling reactions. For example, the synthesis of various azo-benzoic acids, which share structural motifs with 3-(4-Acetyloxyphenyl)benzoic acid, employs techniques such as diazenyl substitution and NMR spectroscopy for structure characterization (Baul et al., 2009). Another relevant synthesis involves the creation of benzoyloxybenzoic acids, indicating the importance of benzoic acid derivatives in liquid crystalline and mesogenic studies (Weissflog et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of benzoic acid derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and density functional theory (DFT) calculations are used to determine the geometry and electronic structure of these molecules. For instance, studies on the molecular and crystal structures of benzoic acid and its derivatives provide insights into their solid-state arrangements and potential for hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Acetyloxyphenyl)benzoic acid and related compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the C–H functionalization of benzoic acid derivatives is a key reaction in organic synthesis, offering a route to synthesize complex molecules with high selectivity (Li et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including melting points, solubility, and crystalline structure, are essential for their practical applications. Research on novel mesogenic benzoic acids, for example, highlights the relationship between molecular structure and liquid crystalline behavior, which is critical for the design of advanced materials (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-(4-Acetyloxyphenyl)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are pivotal in its reactions, including esterification and acylation, which are commonly used in the synthesis of pharmaceuticals and organic materials. Studies involving the synthesis and characterization of benzoic acid derivatives illuminate the importance of these properties in determining the compound's suitability for various applications (Baul et al., 2009).

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid, a related compound, exhibits various biological properties including antimicrobial, anti-inflammatory, and antiviral activities. It's also used as a preservative in drugs, cosmetics, food, and beverages. Novel derivatives of this compound have shown potential in developing new drug candidates with potent antibacterial activity (Satpute, Gangan, & Shastri, 2018).

Chemical Synthesis

Derivatives like 3-(dichloroiodo)benzoic acid are used as recyclable hypervalent iodine reagents in the chemical synthesis process, especially in halomethoxylation of unsaturated compounds (Yusubov, Drygunova, & Zhdankin, 2004).

Photodecomposition Studies

In research on chlorobenzoic acids, it's found that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This has implications in environmental chemistry and degradation studies (Crosby & Leitis, 1969).

Catalysis in Organic Synthesis

Benzoic acids are key structural motifs in drug molecules and natural products. Selective C–H bond functionalization of benzoic acids, including derivatives, provides valuable tools for step-economical organic synthesis. The ability to activate meta-C–H bond of benzoic acids in a general manner via transition-metal catalysis opens up new avenues in synthetic chemistry (Li et al., 2016).

Polymer Synthesis

Derivatives of benzoic acid, like 4-hydroxybenzoic acid and 3-(4'-hydroxyphenoxy)benzoic acid, are used in the synthesis of copolyesters. These materials are characterized by their crystallinity, thermal properties, and potential applications in materials science (Kricheldorf, Döring, & Schwarz, 1993).

Molecular Orientation in Liquid Crystals

Studies on liquid-crystalline benzoic acid derivatives, like 4-alkylbenzoic acids, have revealed insights into the stability of hydrogen bonds and the influence of molecular orientation on their properties. These findings are significant in the field of liquid crystal research and technology (Kato, Jin, Kaneuchi, & Uryu, 1993).

Luminescent Properties in Coordination Compounds

Derivatives of 4-benzyloxy benzoic acid have been used in the synthesis of lanthanide coordination compounds to study the influence of electron-releasing or electron-withdrawing groups on photophysical properties. This research has implications in materials science and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

properties

IUPAC Name |

3-(4-acetyloxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGFBMFSKBFSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346381 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetyloxyphenyl)benzoic acid | |

CAS RN |

300675-38-1 |

Source

|

| Record name | 3-(4-acetyloxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.